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molecular formula C12H16O2 B7763812 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde CAS No. 41715-31-5

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

Cat. No. B7763812
M. Wt: 192.25 g/mol
InChI Key: RJROKCYCTSJZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962890B2

Procedure details

Into a 1 liter reactor thoroughly dried and purged with nitrogen, 9.68 g (58.93 mmol) of 2-tert-butyl-4-methylphenol and 100 ml of THF were introduced. To the reactor, 23.00 ml of an ether solution containing 69.00 mmol of ethylmagnesium bromide was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 100 ml of toluene was added, and the system was heated to 95° C. to distill off a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to room temperature, 100 ml of toluene, 4.50 g (149.90 mmol) of paraformaldehyde and 12.50 ml (89.93 mmol) of triethylamine were added, followed by stirring at 95° C. for 2 hours. The reaction solution was allowed to cool to room temperature and then quenched with 300 ml of 1N hydrochloric acid. The organic layer was concentrated and purified by a silica gel column to obtain 7.36 g (yield: 65%) of 3-t-butyl-5-methylsalicylaldehyde.
Quantity
9.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
69 mmol
Type
reactant
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].C([Mg]Br)C.[CH2:17]=[O:18].C(N(CC)CC)C>C1(C)C=CC=CC=1.CCOCC.C1COCC1>[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH:17]=[O:18])[C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.68 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C=O
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
69 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
23 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter reactor thoroughly dried
ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
was dropwise added at 0° C. over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated to 95° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off a mixed solution of ether and THF, whereby an opaque white slurry
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to room temperature
STIRRING
Type
STIRRING
Details
by stirring at 95° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 300 ml of 1N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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